molecular formula C13H16N2O7 B008543 Gluconophylurethane CAS No. 102579-56-6

Gluconophylurethane

Cat. No. B008543
M. Wt: 312.27 g/mol
InChI Key: GPIOBIZYEXDBSE-ABMBDTQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of phthalic anhydride and is synthesized by reacting phthalic anhydride with gluconolactone. Gluconophylurethane has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of gluconophylurethane is not well understood. However, it is believed that it acts as a cross-linking agent by reacting with the hydroxyl groups of polyols to form a network of interconnected polymer chains. This cross-linking process results in the formation of a rigid and stable polymer network.

Biochemical And Physiological Effects

Gluconophylurethane has been studied for its biochemical and physiological effects. It has been found to be non-toxic and biocompatible, making it suitable for use in biomedical applications. Gluconophylurethane has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Gluconophylurethane has several advantages for use in laboratory experiments. It is a stable and non-volatile compound that can be easily synthesized on a large scale. Gluconophylurethane is also soluble in organic solvents, making it easy to handle and use in laboratory experiments. However, gluconophylurethane has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.

Future Directions

There are several future directions for research on gluconophylurethane. One potential area of research is the development of new applications for gluconophylurethane in biomedical and pharmaceutical fields. Another area of research is the optimization of the synthesis method to improve the yield and purity of gluconophylurethane. In addition, further studies are needed to understand the mechanism of action of gluconophylurethane and its potential applications in tissue engineering and drug delivery systems.
Conclusion
In conclusion, gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by reacting phthalic anhydride with gluconolactone and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. Gluconophylurethane has several potential applications in biomedical and pharmaceutical fields and is a promising compound for further research.

Synthesis Methods

Gluconophylurethane is synthesized by reacting phthalic anhydride with gluconolactone. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of gluconophylurethane is a simple and cost-effective process that can be carried out on a large scale.

Scientific Research Applications

Gluconophylurethane has been extensively studied for its potential applications in various scientific fields. It has been used as a cross-linking agent in the synthesis of polyurethane foams, coatings, and adhesives. Gluconophylurethane has also been studied for its anti-corrosive properties and has been used as a coating material for metal surfaces. In addition, gluconophylurethane has been studied for its potential applications in drug delivery systems and tissue engineering.

properties

IUPAC Name

[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOBIZYEXDBSE-ABMBDTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gluconophylurethane

CAS RN

102579-56-6
Record name Gluconohydroximo-1,5-lactone-N-phenylurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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